Physicochemical Property Differentiation: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. Closest Carbamate and Sulfonamide Analogs
The target compound possesses six hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 94.1 Ų, arising from its furan-3-carboxamide terminus [1]. Its closest carbamate analog, Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate, replaces the furan-3-carboxamide with an ethyl carbamate, altering the HBA count and TPSA. The sulfonamide analog, N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide, introduces a sulfonamide group that substantially increases HBA count and TPSA relative to the target compound. These differences directly impact membrane permeability and oral bioavailability potential, as TPSA values above 140 Ų are generally associated with poor intestinal absorption. The target compound's TPSA of 94.1 Ų places it within the favorable range for CNS drug-likeness, whereas the sulfonamide analog likely exceeds this threshold [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | TPSA = 94.1 Ų; HBA count = 6 |
| Comparator Or Baseline | Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate (TPSA and HBA count not reported); N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide (TPSA and HBA count not reported; sulfonamide adds significant polar surface area) |
| Quantified Difference | Quantitative comparator data not available; class-level inference based on functional group contributions to TPSA |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24); no experimental logP or permeability data available for target or comparators |
Why This Matters
For procurement decisions in drug discovery programs, the target compound's computed TPSA of 94.1 Ų suggests more favorable passive membrane permeability than its sulfonamide analog, making it a preferred choice when CNS exposure or oral bioavailability are key screening criteria.
- [1] PubChem Compound Summary for CID 86263831. National Center for Biotechnology Information (2026). View Source
